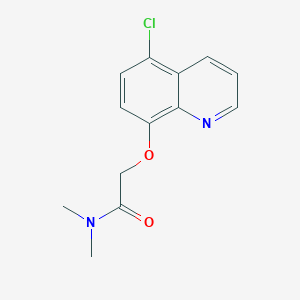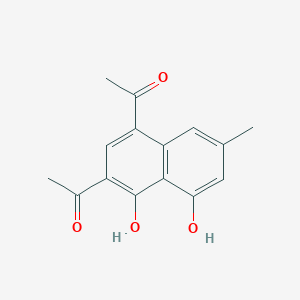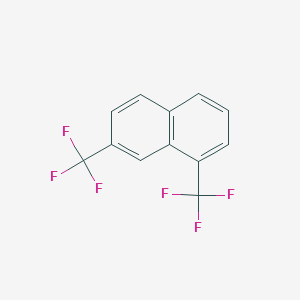![molecular formula C16H20N2O B11857185 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol CAS No. 116415-31-7](/img/structure/B11857185.png)
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of an amino group, a piperidin-1-ylmethyl group, and a naphthalen-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves several steps. One common method includes the reaction of 5-amino-2-naphthol with piperidine and formaldehyde under controlled conditions . The reaction typically occurs in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Scientific Research Applications
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol can be compared with other similar compounds, such as:
5-amino-2-naphthol: Lacks the piperidin-1-ylmethyl group, resulting in different chemical properties and applications.
2-(piperidin-1-ylmethyl)naphthalen-1-ol:
5-amino-2-(methyl)naphthalen-1-ol: Has a methyl group instead of the piperidin-1-ylmethyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique features of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol, such as its specific functional groups and their influence on its reactivity and applications.
Properties
CAS No. |
116415-31-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2 |
InChI Key |
QTDSHQQOQHTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2)C(=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


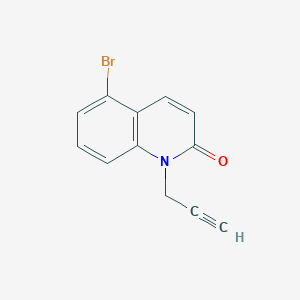
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
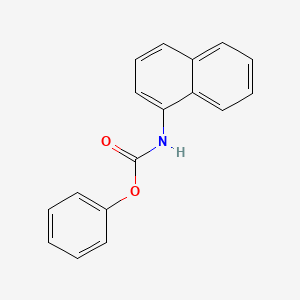





![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
